molecular formula C17H17N3OS B2992888 (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1172821-83-8

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2992888
CAS No.: 1172821-83-8
M. Wt: 311.4
InChI Key: GDTVPBPDMGUFAY-UHFFFAOYSA-N
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Description

The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic small molecule featuring a thiazole core linked to a 1-methylindole moiety and a pyrrolidine methanone group.

Properties

IUPAC Name

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-19-14-7-3-2-6-12(14)10-15(19)16-18-13(11-22-16)17(21)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTVPBPDMGUFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic derivative that combines an indole moiety with a thiazole and pyrrolidine structure. This unique combination suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole-containing compounds. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in the compound is crucial for its anticancer activity, as evidenced by structure-activity relationship (SAR) studies.

A notable study reported that thiazole derivatives exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against certain cancer cell lines, indicating potent cytotoxicity . The mechanism involves the disruption of cellular processes and induction of apoptosis in cancer cells.

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. One study found that specific thiazole-integrated compounds displayed significant anticonvulsant activity, with some compounds achieving 100% protection in animal models . The SAR analysis indicated that modifications to the thiazole structure could enhance anticonvulsant efficacy.

Case Studies

  • Antitumor Efficacy : A series of synthesized thiazole derivatives were tested against human glioblastoma U251 cells and melanoma WM793 cells. Compounds with specific substitutions on the phenyl ring showed enhanced activity, with IC50 values comparable to standard chemotherapy agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations revealed that certain thiazole derivatives interacted with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that involves binding to key regulatory proteins within cancer cells .

Data Table: Biological Activity Overview

Biological ActivityTest SystemIC50 Value (µg/mL)Mechanism of Action
AntitumorU251 Cells1.61Induction of apoptosis
AnticonvulsantAnimal ModelsN/AModulation of neuronal excitability

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural variations among related compounds include substitutions on the indole ring, thiazole substituents, and the choice of amine (pyrrolidine vs. piperidine/piperazine derivatives). Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogues
Compound Name / ID Indole Substitution Thiazole/Amine Modification Molecular Weight Notable Features
Target Compound 1-Methyl Pyrrolidine methanone ~328.4* Compact structure, potential for CNS penetration
(2-(1-Ethyl-1H-Indol-2-yl)Thiazol-4-yl)(4-Hydroxypiperidin-1-yl)Methanone [CAS 1072895-05-6] 1-Ethyl 4-Hydroxypiperidine methanone 355.5 Enhanced solubility (hydroxyl group), bulkier substituent
(1-Methyl-1H-Indol-2-yl){4-[2-(Pyridin-4-yl)Ethyl]Piperazin-1-yl}Methanone [CAS 1574483-80-9] 1-Methyl Pyridinylethyl-piperazine methanone 348.4 Extended aromaticity (pyridine), potential for dual-target engagement
Compound from Finlay et al. (2012) 1-Methyl Trifluoromethyl-pyrimidine-pyrrolidine hybrid 645.6 IKur inhibition (IC₅₀ = 12 nM), optimized pharmacokinetics

*Calculated based on molecular formula C₁₇H₁₇N₃OS.

Key Observations:

Amine Modifications :

  • The 4-hydroxypiperidine group (CAS 1072895-05-6) introduces polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration.
  • The pyridinylethyl-piperazine moiety (CAS 1574483-80-9) adds a basic nitrogen and aromatic surface area, which may enhance interactions with charged or aromatic residues in target proteins .

Pharmacological Implications : The Finlay et al. (2012) compound demonstrates that indole-thiazole-pyrrolidine hybrids can achieve high potency (nM-range IC₅₀) when combined with electron-withdrawing groups (e.g., trifluoromethyl) on adjacent rings .

Physicochemical Data:

While explicit data (e.g., melting point, solubility) for the target compound are unavailable, analogs suggest:

  • LogP : Estimated ~2.5–3.5 (moderate lipophilicity due to pyrrolidine and methylindole).

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